1-(3,4-dimethylphenyl)-N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)-5-oxopyrrolidine-3-carboxamide
Description
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)-N-[5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]pyrazol-3-yl]-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N5O2S/c1-16-5-8-20(9-6-16)23-15-35-27(28-23)32-24(12-19(4)30-32)29-26(34)21-13-25(33)31(14-21)22-10-7-17(2)18(3)11-22/h5-12,15,21H,13-14H2,1-4H3,(H,29,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNFKLMMDJMUEBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)N3C(=CC(=N3)C)NC(=O)C4CC(=O)N(C4)C5=CC(=C(C=C5)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(3,4-dimethylphenyl)-N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)-5-oxopyrrolidine-3-carboxamide is a complex organic molecule with potential biological activities owing to its intricate structure, which includes a pyrrolidine ring, a thiazole moiety, and a pyrazole unit. This article delves into its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Structural Features
The structural composition of the compound is pivotal to its biological activity. The presence of multiple functional groups enhances lipophilicity and enables diverse interactions with biological targets. The following table summarizes the key structural features and their associated biological activities:
| Structural Feature | Description | Biological Activity |
|---|---|---|
| Pyrrolidine Ring | Five-membered nitrogen-containing ring | Potential CNS activity |
| Thiazole Moiety | Heterocyclic compound containing sulfur and nitrogen | Antimicrobial properties |
| Pyrazole Unit | Five-membered ring with two nitrogen atoms | Inhibition of various enzymes |
Preliminary studies suggest that compounds with similar structures exhibit significant biological activities. For instance:
- Protein Kinase Inhibition : Compounds related to pyrazoles have been shown to inhibit protein kinases, which play critical roles in cell signaling pathways.
- Antimicrobial Activity : The thiazole component is known for its antimicrobial properties, making this compound a candidate for further exploration in infectious disease treatments.
- Anti-inflammatory Properties : The presence of aromatic rings may contribute to anti-inflammatory effects through modulation of inflammatory pathways.
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the efficacy of this compound. Research indicates that modifications at specific positions can significantly alter biological activity:
- Position N1 : Substituents at this position can enhance or diminish inhibitory activity against enzymes like monoamine oxidase (MAO) .
- C3 and C5 Positions : Variations in substituents at these positions can affect selectivity towards MAO isoforms, suggesting that bulky aromatic groups may hinder activity .
Case Studies
Recent studies have explored the biological effects of similar compounds, providing insights into potential applications:
- Inhibition of Human MAO Enzymes : A study designed and tested various pyrazoline derivatives for their inhibitory effects on human MAO A and B, revealing that certain substitutions significantly enhance selectivity towards MAO B .
- Anticancer Activity : Research on pyrazolo[3,4-b]quinolinones has demonstrated promising anticancer properties, suggesting that similar derivatives could exhibit comparable effects .
Scientific Research Applications
Antibacterial Activity
Research indicates that compounds structurally related to this compound exhibit promising antibacterial properties. For instance, studies by Palkar et al. (2017) demonstrated that derivatives of this compound were effective against strains such as Staphylococcus aureus and Bacillus subtilis, while showing low cytotoxicity to mammalian cells .
Anticancer Potential
The compound's structural features suggest potential anticancer activity. The presence of thiazole and pyrazole rings has been associated with various biological activities, including inhibition of cancer cell proliferation. In silico studies have indicated favorable interactions with cancer-related targets, suggesting further exploration in cancer therapeutics .
Synthesis and Characterization
The synthesis of this compound can be achieved through various methods, including multi-step organic reactions involving thiazole and pyrazole derivatives. Characterization techniques such as Nuclear Magnetic Resonance (NMR) and X-ray diffraction are essential for confirming the structure and understanding the properties of the synthesized compounds .
Study on Antibacterial Activity
In a comprehensive study published in Molecules, researchers synthesized novel substituted pyrrolidines, including derivatives of the target compound. These derivatives showed significant antibacterial activity, with minimum inhibitory concentrations (MICs) demonstrating effectiveness against common bacterial pathogens .
Structural Analysis
Prabhuswamy et al. (2016) conducted crystal structure analysis using X-ray diffraction to elucidate the molecular geometry of similar compounds. This structural insight is crucial for understanding how modifications to the compound's structure can influence its biological activity .
Summary of Findings
The applications of 1-(3,4-dimethylphenyl)-N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)-5-oxopyrrolidine-3-carboxamide span several fields, particularly in medicinal chemistry and pharmacology. Its promising antibacterial and potential anticancer properties warrant further investigation.
Q & A
Q. What are the standard synthetic routes for preparing this compound?
The synthesis typically involves multi-step heterocyclic coupling reactions. Key steps include:
- Thiazole formation : Cyclization of p-tolyl-substituted thioamides or thioureas under acidic conditions.
- Pyrazole coupling : Reaction of 3-methyl-1H-pyrazol-5-amine derivatives with activated carbonyl intermediates (e.g., using K₂CO₃ in DMF at room temperature for nucleophilic substitution) .
- Pyrrolidine-carboxamide assembly : Condensation of 5-oxopyrrolidine-3-carboxylic acid derivatives with the pyrazole-thiazole intermediate via carbodiimide-mediated coupling (e.g., EDC/HOBt). Example protocol from analogous compounds:
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Pyrazole-thiazole coupling | K₂CO₃, DMF, RT, 12 h | 65–75% | |
| Carboxamide formation | EDC, HOBt, DCM, 0°C→RT | 50–60% |
Q. Which spectroscopic methods are prioritized for structural validation?
- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., methyl groups on phenyl rings, thiazole-proton coupling).
- X-ray crystallography : Critical for resolving stereochemistry of the pyrrolidine ring and confirming regioselectivity in pyrazole-thiazole linkage (SHELX refinement recommended) .
- HRMS : Validates molecular weight and fragmentation patterns, especially for detecting trace byproducts .
Advanced Research Questions
Q. How can reaction yields be optimized for the thiazole-pyrazole-pyrrolidine core?
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in pyrazole-thiazole coupling .
- Temperature control : Slow addition of reagents at 0–5°C minimizes side reactions (e.g., over-alkylation) .
- Catalytic additives : Use phase-transfer catalysts (e.g., TBAB) to improve interfacial reactivity in heterogeneous systems .
- Design of Experiments (DoE) : Apply statistical modeling to optimize parameters (e.g., reactant stoichiometry, pH) for scalability .
Q. How should contradictions between crystallographic data and computational models be resolved?
- Refinement checks : Re-analyze SHELX output for missed symmetry or disorder in the pyrrolidine ring .
- DFT validation : Compare computed (B3LYP/6-311G**) and experimental bond lengths/angles to identify steric strain or solvation effects .
- Twinned crystals : Test for pseudo-merohedral twinning using PLATON or similar tools .
Q. What strategies evaluate substituent effects on bioactivity?
- QSAR modeling : Correlate electronic parameters (Hammett σ) of substituents (e.g., 3,4-dimethylphenyl vs. fluorophenyl ) with activity trends.
- Molecular docking : Use AutoDock Vina to assess binding affinity to target proteins (e.g., kinases), focusing on interactions between the carboxamide group and active-site residues .
- In vitro validation : Pair docking results with enzyme inhibition assays (e.g., IC₅₀ measurements) to confirm computational predictions .
Q. How can flow chemistry improve synthesis scalability?
- Continuous-flow reactors : Enhance safety and yield in exothermic steps (e.g., diazo coupling or thiazole cyclization) by precise temperature control .
- In-line analytics : Integrate UV-Vis or IR probes to monitor intermediate formation and automate purification .
Data Contradiction Analysis
Q. How to address discrepancies in NMR vs. X-ray data for regiochemistry?
- NOESY/ROESY : Detect through-space interactions to confirm spatial arrangement of substituents (e.g., methyl groups on adjacent rings).
- Density maps : Re-examine X-ray data for partial occupancy or disorder in the thiazole-pyrazole junction .
Methodological Tables
Q. Table 1: Comparison of Synthetic Conditions for Pyrazole-Thiazole Coupling
| Reference | Solvent | Base | Temp. (°C) | Yield (%) |
|---|---|---|---|---|
| DMF | K₂CO₃ | RT | 70 | |
| THF | NaH | 0→RT | 65 | |
| DCM | TEA | Reflux | 55 |
Q. Table 2: Key Crystallographic Parameters
| Parameter | Experimental (X-ray) | Computed (DFT) |
|---|---|---|
| C–N bond (Å) | 1.34 | 1.33 |
| Dihedral angle | 12.5° | 14.2° |
| R-factor | 0.042 | – |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
